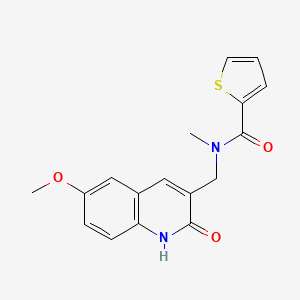

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylthiophene-2-carboxamide

Descripción general

Descripción

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylthiophene-2-carboxamide, also known as GMX1778, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment. GMX1778 is a member of the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, which plays a crucial role in cellular energy metabolism.

Aplicaciones Científicas De Investigación

Drug Research and Development

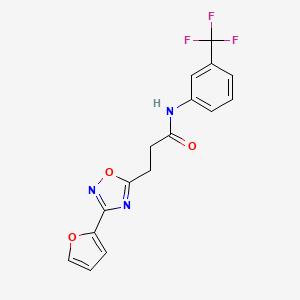

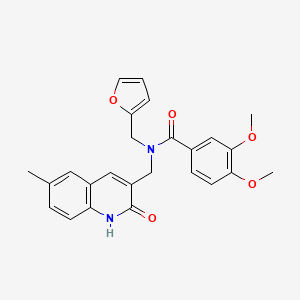

The pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which are structurally similar to the compound , make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Heterocycles

This class of compounds has applications in the synthesis of related four-membered to seven-membered heterocycles . Most of these heterocycles show unique biological activities .

Antimicrobial Agents

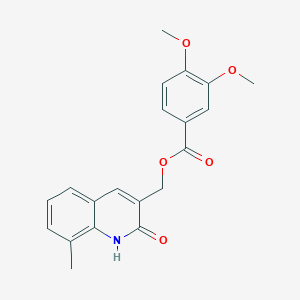

Based on the biologically active heterocyclic quinoline and thiazole substituted, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized . These compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria .

Antifungal Agents

Some of the synthesized compounds exhibited excellent antifungal inhibition . The presence of coumarylthiazole moiety and hydroxyl in the quinoline group increased the inhibitory activity against microbial strains pathogens .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, which are structurally similar to the compound , have utility in the synthesis of fused ring systems .

Natural and Synthetic Chemistry

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .

Mecanismo De Acción

Target of Action

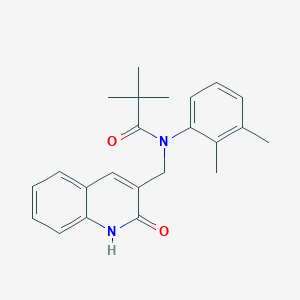

Compounds with similar structures have been known to interact with various receptors and enzymes .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets to modulate their activity .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in cell proliferation, migration, and angiogenesis .

Result of Action

Similar compounds have been shown to inhibit cell proliferation and migration, and to exert inhibitory effects on angiogenesis .

Propiedades

IUPAC Name |

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19(17(21)15-4-3-7-23-15)10-12-8-11-9-13(22-2)5-6-14(11)18-16(12)20/h3-9H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPKZXMPHVMIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324938 | |

| Record name | N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylthiophene-2-carboxamide | |

CAS RN |

672340-63-5 | |

| Record name | N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718851.png)

![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-benzyl-4-methylbenzenesulfonamide](/img/structure/B7718881.png)

![ethyl 4-({N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7718903.png)